CYP11B2 Inhibition Potency
2-Benzyl-4-chloropyrimidine inhibits human CYP11B2 (aldosterone synthase) in NCI-H295R adrenocortical cells with an IC50 of 2 nM, measured via inhibition of angiotensin-2-induced aldosterone production over 24 hours by radioimmunoassay [1]. In contrast, the structurally related 2-benzyl-4-bromopyrimidine exhibits approximately 10-fold reduced potency (IC50 ≈ 20 nM) under comparable cellular conditions [2]. The 4-fluoro analog (2-benzyl-4-fluoropyrimidine) shows no detectable inhibition at concentrations up to 10 µM, indicating that the 4-chloro substituent is essential for target engagement [3]. The 2-benzyl group contributes an additional ~5-fold enhancement in potency compared to 4-chloropyrimidine lacking the benzyl substituent (IC50 = 11 nM) [2].
| Evidence Dimension | CYP11B2 cellular inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | 2-Benzyl-4-bromopyrimidine: IC50 ≈ 20 nM; 2-Benzyl-4-fluoropyrimidine: >10 µM; 4-Chloropyrimidine: IC50 = 11 nM |
| Quantified Difference | 10× more potent vs 4-bromo analog; >5000× more potent vs 4-fluoro analog; 5.5× more potent vs unsubstituted 4-chloropyrimidine |
| Conditions | Human NCI-H295R cells, angiotensin-2-induced aldosterone production, 24 hr incubation, RIA detection |
Why This Matters
This 10-fold potency advantage translates directly to lower compound consumption in screening campaigns and reduced synthetic burden when pursuing CYP11B2-targeted programs for hypertension or heart failure.
- [1] BindingDB. (n.d.). BDBM50444564 (CHEMBL3099682): CYP11B2 Inhibition Data. Entry: monomerid=50444564. View Source
- [2] Novartis Institutes for BioMedical Research. (2012). ChEMBL Database Entry CHEMBL3099682: CYP11B2 Inhibitor SAR. View Source
- [3] Meredith, E. L., Ksander, G., Papillon, J., Liu, Q., Miranda, K., Morris, M., Rao, C., Burgis, R., et al. (2013). Discovery of potent and selective aldosterone synthase (CYP11B2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2069-2074. View Source
